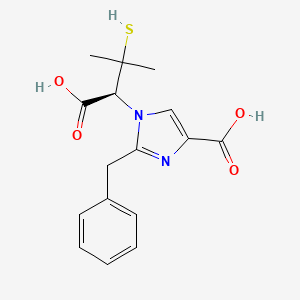
Noroxymorphone beta-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Noroxymorphone beta-D-Glucuronide is a metabolite of oxymorphone, an opioid analgesic. It is formed through the conjugation of noroxymorphone with glucuronic acid. This compound is significant in the field of pharmacology and toxicology due to its role in drug metabolism and its presence in biological samples such as urine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Noroxymorphone beta-D-Glucuronide typically involves the glucuronidation of noroxymorphone. This process can be catalyzed by enzymes such as uridine diphosphate glucuronyl transferase . The reaction conditions often include the presence of glucuronic acid and appropriate buffers to maintain the pH.
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions. The process is optimized for high yield and purity, often using bioreactors to control the reaction environment. The product is then purified using techniques such as chromatography .
化学反応の分析
Types of Reactions: Noroxymorphone beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can break the glucuronide bond, reverting it to noroxymorphone .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are commonly used.
Conjugation: Glucuronic acid and uridine diphosphate glucuronyl transferase are essential for the glucuronidation process.
Major Products:
Hydrolysis: Noroxymorphone
Conjugation: This compound
科学的研究の応用
Noroxymorphone beta-D-Glucuronide has several applications in scientific research:
作用機序
Noroxymorphone beta-D-Glucuronide exerts its effects primarily through its role as a metabolite of oxymorphone. It interacts with the opioid mu-receptor, although it has minimal analgesic activity due to its poor ability to cross the blood-brain barrier . The compound is involved in the detoxification and excretion of oxymorphone, aiding in the regulation of its pharmacological effects .
類似化合物との比較
Oxymorphone: The parent compound, a potent opioid analgesic.
Noroxymorphone: A metabolite of oxymorphone, similar in structure but without the glucuronide conjugation.
Oxymorphone-3-Glucuronide: Another glucuronide conjugate of oxymorphone, differing in the position of glucuronidation.
Uniqueness: Noroxymorphone beta-D-Glucuronide is unique due to its specific glucuronidation, which affects its solubility, excretion, and detection in biological samples. This makes it a crucial marker in drug metabolism studies and forensic analysis .
特性
CAS番号 |
76636-08-3 |
|---|---|
分子式 |
C22H25NO10 |
分子量 |
463.4 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H25NO10/c24-9-3-4-22(30)11-7-8-1-2-10(16-12(8)21(22,5-6-23-11)18(9)32-16)31-20-15(27)13(25)14(26)17(33-20)19(28)29/h1-2,11,13-15,17-18,20,23,25-27,30H,3-7H2,(H,28,29)/t11-,13+,14+,15-,17+,18+,20-,21+,22-/m1/s1 |
InChIキー |
GUMRUCMZEVRHNB-WFGUJTTASA-N |
異性体SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3)[C@H](C1=O)OC5=C(C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O |
正規SMILES |
C1CC2(C3CC4=C5C2(CCN3)C(C1=O)OC5=C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(Z)-[(5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B13411981.png)





![(2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13412023.png)
![bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[5-(2-dicyclohexylphosphanylphenyl)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13412031.png)

![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)



